molecular formula C21H17N3O3S B5417579 4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5417579
M. Wt: 391.4 g/mol
InChI Key: JABKOHYRCFZHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a phenothiazine derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. The destruction of these neurons leads to a decrease in dopamine levels in the striatum, which is the hallmark of Parkinson's disease. MPP+ enters the dopaminergic neurons via the dopamine transporter and inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease-like symptoms in animal models include bradykinesia, rigidity, and tremors. This compound also causes a decrease in dopamine levels in the striatum, which is similar to the dopamine depletion seen in Parkinson's disease. This compound has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide in lab experiments is that it can induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease and test potential treatments. However, this compound has limitations in that it only models a subset of Parkinson's disease symptoms and does not fully recapitulate the disease. Additionally, this compound-induced Parkinson's disease-like symptoms in animal models do not fully replicate the human disease.

Future Directions

For 4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide research include developing new animal models that better mimic Parkinson's disease in humans, identifying new treatments for Parkinson's disease, and studying the role of dopamine in addiction and reward pathways. This compound can also be used to study the role of oxidative stress and mitochondrial dysfunction in neurodegenerative diseases.

Synthesis Methods

The synthesis of 4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves the reaction between 4-methoxybenzenecarboximidamide and 10H-phenothiazine-10-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research as a tool to study the dopaminergic system. It is commonly used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the disease and test potential treatments. This compound has also been used to study the role of dopamine in addiction and reward pathways.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-15-12-10-14(11-13-15)20(22)23-27-21(25)24-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)24/h2-13H,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABKOHYRCFZHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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